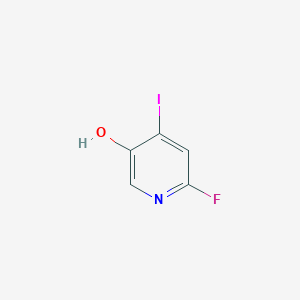
(1E)-1-methoxy-4-methylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-methoxy-4-methylpent-1-en-3-one, or MMPME, is an organic compound found in nature that has a wide range of applications in scientific research. It is a colorless liquid with a sweet, pungent odor and a low boiling point. MMPME is a versatile molecule that has been used in a variety of laboratory experiments and has been found to have many biochemical and physiological effects.
Scientific Research Applications
MMPME has been used in a variety of scientific research applications. It has been used as a model compound for the study of the mechanism of action of enzymes, as an inhibitor of enzymes, as an antioxidant, and as a ligand in metal-catalyzed reactions. It has also been used to study the relationships between structure and reactivity of organic compounds, as a reagent in organic synthesis, and as a substrate in biotransformations.
Mechanism of Action
MMPME has been found to interact with a variety of enzymes and proteins in the body, including cytochrome P450, cyclooxygenase, and lipoxygenase. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MMPME has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
MMPME has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been found to have anti-bacterial and anti-viral effects, and to modulate the immune system. In addition, MMPME has been found to have neuroprotective effects, and to reduce pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using MMPME in laboratory experiments is its low boiling point, which makes it easy to handle and store. It is also non-toxic and non-volatile, making it safe to use. However, MMPME is not very soluble in water, which can limit its use in some experiments.
Future Directions
The future directions for MMPME are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could be used to develop novel drugs and treatments for a variety of diseases and conditions. In addition, MMPME could be used in the development of new catalysts and reagents for organic synthesis. Finally, MMPME could be used to study the structure and reactivity of organic compounds, and to develop new methods for biotransformations.
Synthesis Methods
MMPME is synthesized through a two-step process. The first step involves the reaction of 1-methoxy-4-methylpent-1-en-3-ol with ethyl chloroformate in the presence of a base such as sodium hydroxide to form the corresponding ester, 1-methoxy-4-methylpent-1-en-3-yl ethyl chloroformate. The second step involves the reaction of the ester with sodium hydroxide in the presence of a catalyst such as p-toluenesulfonic acid to form MMPME.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-1-methoxy-4-methylpent-1-en-3-one involves the condensation of 4-methyl-3-penten-2-one with methanol in the presence of an acid catalyst to form the desired product.", "Starting Materials": [ "4-methyl-3-penten-2-one", "Methanol", "Acid catalyst" ], "Reaction": [ "Add 4-methyl-3-penten-2-one and methanol to a reaction flask", "Add acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] } | |
CAS RN |
56279-29-9 |
Product Name |
(1E)-1-methoxy-4-methylpent-1-en-3-one |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



